Iodomethyl p-tolyl sulfone

Vue d'ensemble

Description

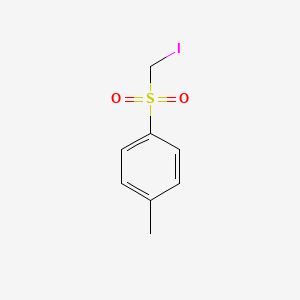

Iodomethyl p-tolyl sulfone is an organosulfur compound with the molecular formula C8H9IO2S It is characterized by the presence of an iodomethyl group attached to a p-tolyl sulfone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Iodomethyl p-tolyl sulfone can be synthesized through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with sodium iodide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Iodomethyl p-tolyl sulfone undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfone moiety can be reduced to the corresponding sulfide or oxidized to sulfoxides and other higher oxidation states.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

- Substitution reactions yield various derivatives depending on the nucleophile used.

- Oxidation and reduction reactions produce sulfoxides, sulfides, and other related compounds .

Applications De Recherche Scientifique

Chemical Properties and Structure

Iodomethyl p-tolyl sulfone features a sulfonyl group attached to a tolyl ring with an iodomethyl substituent. This structure contributes to its reactivity and biological properties, making it suitable for various applications. The compound is typically encountered as a tan solid and has been noted for its low water solubility, which presents both challenges and opportunities in formulation chemistry .

Biocidal Applications

IMPTS is primarily utilized as a biocide , exhibiting significant efficacy against bacteria, fungi, and algae. Its applications include:

- Wood Preservation : IMPTS acts as a wood treatment agent, protecting against decay and extending the lifespan of wooden structures. It is particularly effective in preventing microbial degradation in various environments .

- Coatings and Paints : The compound is incorporated into paints, coatings, and adhesives for its antimicrobial properties, which help maintain the integrity of these materials by preventing microbial growth .

- Textiles : In the textile industry, IMPTS is used to impart antimicrobial properties to fabrics, enhancing their durability and hygiene .

Pharmaceutical and Cosmetic Applications

IMPTS has found utility in the pharmaceutical sector due to its antimicrobial properties:

- Topical Treatments : Research indicates that IMPTS can be effective in treating topical fungal infections, including dandruff. It can be formulated into dispersions that retain high levels of antifungal activity while being stable in liquid formulations .

- Cosmetic Preservation : The compound has been approved for use as a preservative in cosmetic products due to its efficacy against microbial contamination .

Environmental Considerations

While IMPTS has beneficial applications, it also poses environmental concerns:

- Degradation Products : Studies have shown that degradation products from IMPTS can leach into aquatic systems when used as a wood preservative. This raises concerns regarding its potential impact on ecosystems .

- Toxicology Studies : Exposure studies have indicated effects on thyroid function in laboratory animals, necessitating careful handling and consideration of safety protocols when using this compound .

Comparative Analysis with Related Compounds

To understand the uniqueness of IMPTS, it is helpful to compare it with related compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Dithis compound | C₈H₈I₂O₂S | Contains two iodine atoms; primarily used as a biocide. |

| Methyl p-tolyl sulfone | C₈H₁₀O₂S | Lacks iodine; used mainly as an intermediate in synthesis. |

| p-Toluenesulfonic acid | C₇H₈O₃S | Strong acid; serves as a catalyst rather than a biocide. |

The incorporation of iodine in IMPTS enhances its reactivity and biological activity compared to these related compounds .

Case Studies

Several case studies highlight the effectiveness of IMPTS in practical applications:

- A study published in Journal of Applied Microbiology demonstrated that formulations containing IMPTS significantly reduced microbial load on treated surfaces compared to control samples .

- Research conducted on wood preservation showed that IMPTS-treated wood samples exhibited lower decay rates over extended periods compared to untreated controls, underscoring its utility in construction materials .

Mécanisme D'action

The mechanism of action of iodomethyl p-tolyl sulfone involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfone group acts as an electron-withdrawing group, enhancing the electrophilicity of the iodomethyl group. This facilitates nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Bromomethyl p-tolyl sulfone: Similar structure but with a bromine atom instead of iodine.

Chloromethyl p-tolyl sulfone: Contains a chlorine atom in place of iodine.

Methyl p-tolyl sulfone: Lacks the halogen atom, making it less reactive in substitution reactions

Uniqueness: Iodomethyl p-tolyl sulfone is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring a highly reactive electrophile .

Activité Biologique

Iodomethyl p-tolyl sulfone, also known as dithis compound (DIMPTS), is a compound that has garnered attention for its biological activity, particularly in toxicological studies. This article provides an overview of the biological effects, mechanisms of action, and relevant research findings regarding this compound.

This compound has the chemical formula and is characterized by the presence of iodine and a sulfonyl group. Its structure contributes to its reactivity and biological interactions.

Acute Toxicity

The acute toxicity of DIMPTS has been evaluated in various studies. The following table summarizes key findings:

| Study Type | Species | Dose (mg/kg) | Observed Effects | LD50 (mg/kg) |

|---|---|---|---|---|

| Acute Oral | Rats | >5000 | No significant effects observed | >5000 |

| Acute Dermal | Rats | >20000 | No significant effects observed | >20000 |

| Inhalation | Rats | 0.96 | Respiratory distress | LC50 = 0.96 |

The above data indicate that while DIMPTS exhibits low acute toxicity, it can cause significant effects at higher doses, particularly through inhalation exposure .

Reproductive and Developmental Toxicity

Research has shown that DIMPTS can impact reproductive health. In studies involving rats, doses as low as 10 mg/kg/day resulted in:

- Increased post-implantation loss

- Decreased gestation survival

- Altered neonatal survival rates

These effects are attributed to the release of iodide upon metabolism, which leads to hypothyroidism and related complications in offspring development .

The primary mechanism of action for the toxicity associated with DIMPTS appears to be linked to excess systemic iodide levels. This excess can lead to thyroid dysfunction, which is critical during developmental stages. The following points summarize the mechanisms observed:

- Iodine Release : Upon absorption, DIMPTS liberates iodine, which can disrupt normal thyroid function.

- Thyroid Dysfunction : Histopathological examinations have shown degeneration and hypertrophy of thyroid glands in affected animals.

- Developmental Sensitivity : Neonates are particularly sensitive to iodide toxicity due to their developmental stage, which is crucial for testicular development and overall growth .

Case Studies

- Rat Developmental Study : In a controlled study with Fischer 344 rats, administration of DIMPTS at varying doses revealed a dose-dependent relationship with developmental toxicity markers. At 10 mg/kg/day, significant maternal toxicity was noted alongside adverse effects on litter size and pup weights .

- Dog Toxicity Study : A 90-day oral toxicity study in dogs indicated that doses above 10 mg/kg/day led to notable clinical signs such as dehydration and thyroid degeneration. This study highlighted the potential for chronic exposure risks associated with DIMPTS .

Propriétés

IUPAC Name |

1-(iodomethylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRXZOSNIASHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340065 | |

| Record name | Iodomethyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37891-96-6 | |

| Record name | 4-(Iodomethylsulfonyl)toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037891966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl p-tolyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(IODOMETHYLSULFONYL)TOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKJ4AI519 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.